5-ethynyl-3-methoxy-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethynyl-3-methoxy-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with an ethynyl group at the 5-position and a methoxy group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-3-methoxy-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-2-nitropropene with ethynyl magnesium bromide, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-3-methoxy-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-ethynyl-3-methoxy-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-ethynyl-3-methoxy-1,2-oxazole involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The oxazole ring can also interact with DNA or RNA, affecting their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-ethynyl-2-methoxy-1,3-oxazole
- 5-ethynyl-4-methoxy-1,2-oxazole
- 5-ethynyl-3-methoxy-1,2-thiazole
Uniqueness
5-ethynyl-3-methoxy-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethynyl and methoxy groups on the oxazole ring enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
2137719-13-0 |
---|---|
Molecular Formula |
C6H5NO2 |
Molecular Weight |
123.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.